molecular formula C24H27N3O3S B411018 N-(2,6-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide

N-(2,6-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B411018
M. Wt: 437.6g/mol
InChI Key: QAXJLMFCGGLIBO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide typically involves the reaction of 2,6-dimethylaniline with a thiazolidinone derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(2,6-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, this compound could be studied for its potential antimicrobial, antifungal, or anticancer properties. Thiazolidinones are known to exhibit a wide range of biological activities, making them valuable in drug discovery and development.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. They could be investigated as potential treatments for diseases such as diabetes, inflammation, and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broader class with diverse biological activities.

    Phenylacetamides: Compounds with various pharmacological properties.

Uniqueness

N-(2,6-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide is unique due to its specific structural features, which may confer distinct biological activities compared to other similar compounds. Its tetrahydrofuran moiety, for example, could influence its binding affinity and selectivity for certain molecular targets.

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C24H27N3O3S/c1-16-8-6-9-17(2)22(16)26-21(28)14-20-23(29)27(15-19-12-7-13-30-19)24(31-20)25-18-10-4-3-5-11-18/h3-6,8-11,19-20H,7,12-15H2,1-2H3,(H,26,28)

InChI Key

QAXJLMFCGGLIBO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4CCCO4

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4CCCO4

Origin of Product

United States

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